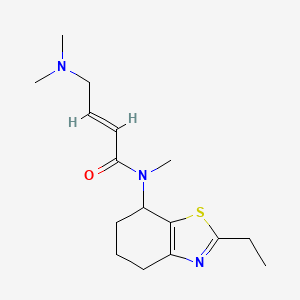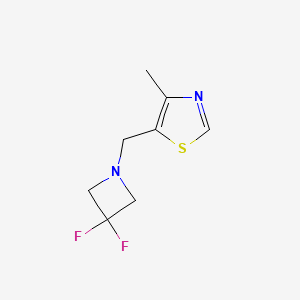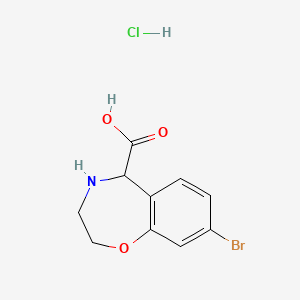
1-Benzyl-3-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)urea, also known as BPIP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. BPIP belongs to the class of urea derivatives and has been shown to exhibit promising biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)urea is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound has been shown to inhibit the activation of NF-κB and MAPKs, which are key regulators of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce inflammation, induce apoptosis in cancer cells, and inhibit viral replication. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-Benzyl-3-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)urea is its broad spectrum of biological activities, which makes it a promising lead compound for drug discovery and development. This compound also has good pharmacokinetic properties, which make it an attractive candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its complex synthesis method, which may limit its scalability for large-scale production.
Direcciones Futuras
There are several future directions for 1-Benzyl-3-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)urea research. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of this compound. Furthermore, this compound could be evaluated for its potential applications in the treatment of various diseases, such as cancer, inflammatory disorders, and viral infections.
Métodos De Síntesis
The synthesis of 1-Benzyl-3-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)urea involves the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)phenylamine with benzyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate carbamate, which is subsequently converted to the final product through a dehydration reaction. The yield of this compound can be optimized by varying the reaction conditions, such as temperature, reaction time, and solvent choice.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)urea has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound also possesses antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been reported to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propiedades
IUPAC Name |
1-benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-13-16(10-11-17(18)23-12-6-5-9-19(23)24)22-20(25)21-14-15-7-3-2-4-8-15/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQUKDMTKFGPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NCC2=CC=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2507153.png)
![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide](/img/structure/B2507159.png)


![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2507164.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2507167.png)

![3-Methylsulfanyl-1-azaspiro[4.4]nonane](/img/structure/B2507169.png)

![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/no-structure.png)
![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2507172.png)